Cas no 1261014-69-0 (2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide)

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide is a synthetic organic compound featuring a cyano-substituted propanamide core with dimethoxyphenyl and ethylphenyl substituents. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of electron-donating methoxy and ethyl groups may enhance solubility and modulate reactivity, making it suitable for further functionalization. The cyano group offers a versatile handle for additional chemical transformations. This compound is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in research and industrial applications. Its structural features make it a candidate for studies in medicinal chemistry and material science.
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide structure
1261014-69-0 structure
Product name:2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
CAS No:1261014-69-0
MF:C20H22N2O3
MW:338.400285243988
CID:5692176
PubChem ID:49816280

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • AKOS005640190
    • 1261014-69-0
    • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
    • STL086233
    • CS-0334638
    • BS-6053
    • Benzenepropanamide, α-cyano-N-(4-ethylphenyl)-2,4-dimethoxy-
    • 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
    • Inchi: 1S/C20H22N2O3/c1-4-14-5-8-17(9-6-14)22-20(23)16(13-21)11-15-7-10-18(24-2)12-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23)
    • InChI Key: WWTPYSTVRMFDKD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1CC(C#N)C(NC1C=CC(=CC=1)CC)=O)OC

Computed Properties

  • Exact Mass: 338.16304257g/mol
  • Monoisotopic Mass: 338.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.163±0.06 g/cm3(Predicted)
  • Boiling Point: 572.5±50.0 °C(Predicted)
  • pka: 16.37±0.70(Predicted)

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1405308-1g
2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide
1261014-69-0 95%
1g
¥3112.00 2024-08-09

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide Related Literature

Additional information on 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide

Introduction to 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide (CAS No. 1261014-69-0)

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, with the CAS number 1261014-69-0, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structural features, which include a cyano group, a dimethoxyphenyl moiety, and an ethylphenyl amide group. These functional groups contribute to its diverse chemical properties and biological activities.

The synthesis of 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide typically involves multi-step reactions, including the formation of the cyano group and the coupling of the aromatic moieties. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for research and development purposes.

In the realm of pharmaceutical research, 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has shown promising potential as a lead compound for the development of new therapeutic agents. Studies have indicated that this compound exhibits significant biological activities, such as anti-inflammatory and anti-cancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported that 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide effectively inhibits the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

The anti-inflammatory properties of 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide have also been explored in preclinical studies. Research conducted at a leading pharmaceutical institute demonstrated that this compound reduces inflammation by modulating the expression of pro-inflammatory cytokines and enzymes. These findings suggest that 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide could be a valuable candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Beyond its pharmaceutical applications, 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide has also been investigated for its potential use in materials science. The unique combination of functional groups in this compound makes it suitable for applications in polymer chemistry and nanotechnology. For example, researchers at a prominent materials science laboratory have developed novel polymers incorporating 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide, which exhibit enhanced mechanical properties and thermal stability.

The safety profile of 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide is an important consideration for its practical applications. Preclinical toxicology studies have shown that this compound has a favorable safety profile at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects in humans.

In conclusion, 2-Cyano-3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)propanamide (CAS No. 1261014-69-0) is a versatile compound with significant potential in various fields. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.

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